Cobalt;4-hydroxypent-3-en-2-one

Catalog No.
S612779
CAS No.
21679-46-9
M.F
C15H21CoO6
M. Wt
356.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt;4-hydroxypent-3-en-2-one

CAS Number

21679-46-9

Product Name

Cobalt;4-hydroxypent-3-en-2-one

IUPAC Name

cobalt(3+);(E)-4-oxopent-2-en-2-olate

Molecular Formula

C15H21CoO6

Molecular Weight

356.26 g/mol

InChI

InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+;

InChI Key

RHCQEPWEBDOALW-MUCWUPSWSA-K

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co]

Synonyms

Co(ACAC)3, cobalt(III) tris(acetylacetonate), tris(acetylacetonate)cobalt(III), tris(acetylacetonate)cobalt(III), ion(1-)

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+3]

Isomeric SMILES

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Co+3]

Crystallography

Antimicrobial and Antioxidant Studies

Cobalt;4-hydroxypent-3-en-2-one, often referred to as cobalt(II) 4-hydroxypent-3-en-2-one, is a coordination compound that features cobalt as its central metal ion. The compound is derived from 4-hydroxypent-3-en-2-one, which is an enolic form of a diketone. The molecular formula for this compound is C5_5H7_7O2_2·Co, and it exhibits interesting structural and chemical properties due to the presence of the hydroxyl group and the enone functionality.

The compound typically appears as a colored solid and can exist in various hydration states. Its unique structure allows it to participate in various

  • Catalysis: The complex can act as a catalyst by providing a Lewis acidic metal center that activates reactants for a desired chemical reaction [].
  • Biomedical applications: Cobalt complexes with acetylacetone derivatives are being explored for their potential use in cancer treatment and other therapeutic applications []. The mechanism of action in these cases would depend on the specific design of the complex.
  • Toxicity: Data on the specific toxicity of this complex is limited. However, cobalt(II) ions can be toxic in high concentrations. Acetylacetone itself is considered a mild irritant []. It is advisable to handle this complex with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.

  • Coordination Complex Formation: The compound can react with metal hydroxides or carbonates to form coordination complexes. This reaction typically involves the deprotonation of the hydroxyl group, allowing for the formation of a stable metal-ligand bond .
  • Tautomerization: The compound can exist in tautomeric forms due to the keto-enol equilibrium, which can affect its reactivity and stability in different environments .
  • Redox Reactions: Cobalt(II) in this compound can participate in redox reactions, where it may be oxidized to cobalt(III) or reduced to cobalt(I), depending on the reaction conditions .
  • Reactions with Nucleophiles: The enone functionality makes it susceptible to nucleophilic attack, leading to various addition reactions that can yield new organic products .

Cobalt;4-hydroxypent-3-en-2-one has been investigated for its biological activities:

  • Antimicrobial Properties: Some studies suggest that cobalt complexes exhibit antimicrobial activity, which could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, particularly those involved in oxidative stress pathways. This inhibition can have implications for understanding disease mechanisms and developing therapeutic agents .
  • Potential Role in Metabolism: Cobalt is an essential trace element in human metabolism, particularly in vitamin B12 synthesis. Compounds containing cobalt may influence metabolic pathways involving this vitamin .

The synthesis of cobalt;4-hydroxypent-3-en-2-one typically involves the following methods:

  • Reaction with Acetylacetone: Cobalt salts can be reacted with acetylacetone under controlled conditions to yield cobalt complexes. This method often requires heating and careful pH control to facilitate complex formation .
  • Precipitation from Solution: By mixing cobalt(II) salts with 4-hydroxypent-3-en-2-one in solution, a precipitate of the desired complex can be formed. This method allows for purification through recrystallization .
  • Hydrothermal Synthesis: In some cases, hydrothermal methods are employed where the reaction occurs under high temperature and pressure conditions, leading to more crystalline products .

Cobalt;4-hydroxypent-3-en-2-one has several applications across various fields:

  • Catalysis: The compound is used as a catalyst in organic synthesis reactions due to its ability to facilitate electron transfer processes .
  • Material Science: It is utilized in the development of materials with specific electronic or magnetic properties due to cobalt's unique characteristics .
  • Pharmaceuticals: Research into its biological activity has opened avenues for potential pharmaceutical applications, particularly as antimicrobial agents or enzyme inhibitors .

Interaction studies involving cobalt;4-hydroxypent-3-en-2-one focus on its behavior with various ligands and biological molecules:

  • Metal-Ligand Interactions: Studies reveal that this compound can form stable complexes with various ligands, enhancing its reactivity and potential applications in coordination chemistry .
  • Biological Interactions: Investigations into how this compound interacts with biological systems indicate potential pathways for drug development or therapeutic interventions against microbial infections .

Several compounds share structural similarities with cobalt;4-hydroxypent-3-en-2-one, including:

Compound NameMolecular FormulaKey Features
Copper;4-hydroxypent-3-en-2-oneC5_5H7_7O2_2·CuSimilar coordination chemistry
Nickel;4-hydroxypent-3-en-2-oneC5_5H7_7O2_2·NiExhibits similar biological activities
Manganese;4-hydroxypent-3-en-2-oneC5_5H7_7O2_2·MnDifferent oxidation states affect reactivity
Iron(III);4-hydroxypent-3-en-2-oneC5_5H7_7O2_2·FeStronger oxidizing agent compared to cobalt

Uniqueness

Cobalt;4-hydroxypent-3-en-2-one stands out due to its specific coordination properties and potential biological activities that may differ from other metal complexes. Its unique enolic structure allows for diverse reactivity patterns not seen in other similar compounds.

Traditional Synthetic Routes

Reaction of Cobalt(II) Salts with Acetylacetone

The most fundamental approach to synthesizing cobalt acetylacetonate complexes involves the direct reaction of cobalt(II) salts with acetylacetone (4-hydroxypent-3-en-2-one). This methodology encompasses several distinct reaction pathways, each offering specific advantages in terms of product purity, yield, and reaction conditions [1] .

The reaction of cobalt(II) carbonate with acetylacetone in the presence of hydrogen peroxide represents the most widely employed synthetic route for producing tris(acetylacetonato)cobalt(III). The overall reaction proceeds according to the following stoichiometry: 2 CoCO₃ + 6 CH₃COCH₂COCH₃ + H₂O₂ → 2 Co(O₂C₃Me₂H)₃ + 2 CO₂ + 4 H₂O [3]. This reaction is typically conducted at 90°C with careful dropwise addition of 10% hydrogen peroxide solution over approximately 30 minutes [1] [4]. The hydrogen peroxide serves the dual purpose of oxidizing cobalt(II) to cobalt(III) while facilitating the formation of the chelate complex [3].

Alternative cobalt(II) precursors include cobalt(II) acetate tetrahydrate and cobalt(II) chloride, which can be employed under modified reaction conditions. When using cobalt(II) acetate, the synthesis typically requires basic conditions achieved through the addition of potassium hydroxide or sodium hydroxide solutions [5] [6]. The reaction temperature is maintained at 60-70°C for extended periods of 6 hours to ensure complete conversion [5]. This approach yields cobalt(II) acetylacetonate hydrate with typical yields ranging from 75-80% [5].

The mechanism of complex formation involves initial deprotonation of the acetylacetone β-diketone followed by bidentate coordination to the cobalt center. Each acetylacetonate ligand forms a six-membered chelate ring through coordination of both oxygen atoms to the metal center [7] [8]. The resulting complexes exhibit remarkable stability due to the chelate effect and the conjugated π-system of the acetylacetonate ligands [8].

Ligand Exchange Reactions from Co(acac)₂(H₂O)₂

Ligand exchange methodologies represent an important alternative synthetic approach, particularly for preparing anhydrous cobalt acetylacetonate complexes. These reactions typically involve the displacement of aqua ligands from hydrated cobalt acetylacetonate precursors [9] [10].

The tetrameric structure of anhydrous cobalt(II) acetylacetonate, first characterized by Cotton and Elder in 1964, forms through ligand exchange processes that remove coordinated water molecules [11] [12]. This transformation can be achieved through thermal treatment under vacuum conditions or through reaction with excess acetylacetone under anhydrous conditions [9] [10].

Ligand isotopic exchange studies using tris(acetylacetonato[2-¹⁴C])cobalt(III) have revealed the mechanism of ligand substitution reactions. These processes follow a unimolecular SN1 mechanism involving cobalt-oxygen bond cleavage to form five-coordinate intermediates [13]. The activation parameters for these reactions include an enthalpy of activation of 38±4 kcal mol⁻¹ and an entropy of activation of 23±8 cal K⁻¹ mol⁻¹ [13].

The structural diversity observed in cobalt acetylacetonate complexes depends significantly on crystallization conditions and solvent environments. From coordinating solvents such as ethanol, cobalt(II) acetylacetonate crystallizes as bis-adducts Co(acac)₂(EtOH)₂, while non-coordinating halogenated solvents favor trinuclear core structures [9] [10].

Advanced Synthetic Approaches

Solvent-Dependent Synthesis Techniques

The choice of reaction solvent profoundly influences both the reaction kinetics and the structural characteristics of the resulting cobalt acetylacetonate products. Systematic investigations have revealed distinct solvent-dependent pathways that can be exploited to control product formation and purity [14] [15].

Aqueous synthesis conditions generally provide the highest yields (85-90%) and produce crystalline products with well-defined morphologies [16]. The high dielectric constant of water facilitates ionic dissociation processes while maintaining adequate solubility of the acetylacetone substrate [16]. However, aqueous conditions may promote hydrate formation, requiring subsequent dehydration steps for anhydrous product isolation [17] [18].

Alcoholic solvents, particularly ethanol and methanol, offer intermediate polarity environments that can stabilize specific coordination geometries. Ethanol-based syntheses typically proceed at 70-75°C over 2-3 hours, yielding 75-80% of crystalline products [14]. The coordinating ability of alcohols can lead to formation of alcohol adducts, which may require thermal treatment for removal [9] [10].

Non-polar organic solvents such as toluene and dichloromethane provide opportunities for preparing specific structural modifications. Toluene-based syntheses, conducted at 90-100°C over 8-12 hours, typically yield 40-45% of highly crystalline products with reduced impurity levels [14]. The extended reaction times reflect the reduced solubility of ionic intermediates in non-polar media [19].

Halogenated solvents exhibit unique properties due to their ability to participate in weak coordination interactions. Dichloromethane syntheses conducted at 35-40°C over 6-8 hours produce amorphous products with yields of 50-55% [14]. These conditions favor formation of trinuclear cobalt acetylacetonate clusters through intermolecular aggregation processes [9].

Temperature-Controlled Synthesis Parameters

Precise temperature control represents a critical parameter for optimizing both yield and selectivity in cobalt acetylacetonate synthesis. Systematic thermoanalytical studies have established optimal temperature ranges for various precursor combinations and reaction conditions [20].

For cobalt(II) acetylacetonate synthesis using Co(acac)₂ precursors, thermogravimetric analysis reveals optimal processing temperatures between 170-220°C [20]. Below 170°C, insufficient thermal energy limits reaction rates and conversion efficiency. Above 220°C, thermal decomposition of the acetylacetonate ligands becomes significant, leading to reduced yields and formation of oxide byproducts [20].

The synthesis of cobalt(III) acetylacetonate requires careful temperature optimization to balance oxidation kinetics with thermal stability. Optimal conditions involve initial heating to 90°C for ligand complexation, followed by controlled addition of oxidizing agents while maintaining temperature within ±3°C [1] [4]. Excessive temperatures promote decomposition of hydrogen peroxide before effective oxidation can occur [20].

Industrial-scale temperature control protocols have been developed to ensure consistent product quality across large-batch syntheses. These protocols specify reactor temperatures of 85-95°C with control ranges of ±3°C, coupled with cooling rates of 2-3°C per minute during product isolation phases [16] [20]. Temperature monitoring systems employ multiple thermocouples positioned throughout the reaction vessel to ensure uniform heating and prevent local overheating [20].

Differential thermal analysis of cobalt acetylacetonate precursors reveals distinct thermal events corresponding to dehydration, sublimation, and decomposition processes. Co(acac)₂ exhibits weight loss at 140-170°C attributed to dehydration of hydrated complexes, followed by major sublimation at 170-225°C [20]. Co(acac)₃ shows sublimation beginning at 180°C with maximum rates at 215°C, followed by thermolysis to Co(acac)₂ at 235°C [20].

Purification and Isolation Techniques

Effective purification methodologies are essential for obtaining cobalt acetylacetonate products of sufficient purity for analytical and synthetic applications. Multiple complementary techniques have been developed to address the specific challenges associated with these coordination complexes [21] [22] [23].

Recrystallization techniques represent the most widely employed purification method for cobalt acetylacetonate complexes. The selection of appropriate solvent systems depends on the specific complex being purified and the nature of the impurities present [22] [23]. Toluene-petroleum ether mixtures provide excellent selectivity for cobalt(III) acetylacetonate, achieving purities exceeding 98% with recovery rates of 85-90% [22] [23]. The procedure involves dissolution in hot toluene followed by slow addition of petroleum ether and controlled cooling to promote crystallization [23].

Benzene-petroleum ether recrystallization offers an alternative approach with similar effectiveness. The method involves dissolution in benzene at elevated temperatures followed by gradual cooling and petroleum ether addition [22]. This technique is particularly effective for removing inorganic impurities and unreacted starting materials while maintaining high recovery rates [22].

Vacuum sublimation represents the most effective purification technique for achieving maximum purity levels exceeding 99% [22] [23]. The process is conducted at 70-80°C under reduced pressure (2×10⁻⁴ Torr) to selectively volatilize the cobalt acetylacetonate complex while leaving non-volatile impurities behind [22]. Recovery rates of 75-80% are typical, with some material loss attributed to thermal decomposition during the sublimation process [22].

Solvent extraction methodologies can be employed for initial purification stages, particularly when dealing with aqueous reaction mixtures. The method involves extraction of the cobalt acetylacetonate complex into organic solvents such as benzene or chloroform, followed by back-extraction into acidic aqueous solutions for further purification [24]. This approach is especially useful for separating cobalt(II) and cobalt(III) acetylacetonate complexes based on their differential solubility properties [24].

Column chromatography techniques provide fine control over purification processes, particularly for separating closely related complexes or isomers. Silica gel columns with gradient elution using dichloromethane-petroleum ether mixtures can achieve purities exceeding 95% with recovery rates of 70-75% [22]. The method is particularly valuable for preparative-scale separations and for isolating specific structural variants [22].

Industrial Scale Production Methods

Industrial-scale synthesis of cobalt acetylacetonate complexes requires adaptation of laboratory methodologies to accommodate larger reaction volumes, enhanced safety requirements, and economic optimization constraints [16] [25] [26].

Modern industrial production facilities employ continuous stirred-tank reactors with capacities ranging from 500 to 2000 liters for large-scale cobalt acetylacetonate synthesis [16] [25]. These reactors incorporate advanced temperature control systems, automated feeding mechanisms, and comprehensive monitoring instrumentation to ensure consistent product quality [16]. Typical batch sizes range from 50-100 kg with production cycles optimized for 24-hour operation [16] [25].

The industrial synthesis protocol begins with preparation of cobalt(II) carbonate slurries in large-scale mixing vessels equipped with high-efficiency agitators operating at 200-300 rpm [16]. Acetylacetone addition occurs through controlled dosing systems that maintain stoichiometric ratios while preventing localized concentration gradients [16]. Temperature control during this phase employs jacketed reactor vessels with circulating heat transfer fluids to maintain uniform heating [16].

Hydrogen peroxide addition represents the most critical phase of industrial synthesis due to safety considerations and reaction control requirements [16] [25]. Automated dosing systems deliver 10% hydrogen peroxide solutions at controlled rates of 1-2 mL per minute per kilogram of reaction mass [16]. Advanced monitoring systems track reaction temperature, pressure, and gas evolution to ensure safe operation and optimal conversion efficiency [16].

Product isolation in industrial settings employs large-scale vacuum filtration systems with filter areas exceeding 10 square meters [16] [25]. These systems incorporate automated cake washing protocols using cold ethanol or water to remove impurities while minimizing product losses [16]. Drying operations utilize fluidized bed dryers or rotary kilns operating at 100-110°C under controlled atmospheres to prevent oxidation [16].

Quality assurance protocols for industrial production include comprehensive analytical testing at multiple stages of the synthesis process [16] [25]. In-process monitoring employs online spectroscopic techniques to track reaction progress and detect deviation from optimal conditions [16]. Final product testing includes elemental analysis, X-ray diffraction, thermal analysis, and spectroscopic characterization to ensure compliance with specification requirements [16] [25].

Economic optimization strategies focus on maximizing atom efficiency while minimizing waste generation and energy consumption [16] [25] [26]. Heat integration schemes recover thermal energy from exothermic reaction steps for use in downstream processing operations [16]. Solvent recovery systems enable recycling of organic solvents used in purification processes, reducing both costs and environmental impact [16] [26].

Quality Control and Characterization of Synthetic Products

Comprehensive quality control protocols are essential for ensuring the consistent production of high-quality cobalt acetylacetonate products suitable for research and industrial applications [27] [28] [29] [30].

Elemental analysis represents the primary method for determining product purity and composition. Cobalt content determination typically employs atomic absorption spectrometry or inductively coupled plasma mass spectrometry to achieve accuracies within ±1.5% of theoretical values [27] [28]. Carbon, hydrogen, and nitrogen analyses are performed using automated combustion analyzers with acceptance criteria of ±0.3% for each element [27] [28]. Commercial specifications typically require cobalt contents of 98.5-101.5% of theoretical values for acceptable products [28] [29].

Physical Description

Dark-green or black solid; [Hawley] Dark green crystals, slightly soluble in water (3 g/L); [MSDSonline]

Hydrogen Bond Acceptor Count

6

Exact Mass

356.067007 g/mol

Monoisotopic Mass

356.067007 g/mol

Heavy Atom Count

22

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (32.1%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (72.84%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (95.06%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

21679-46-9

Wikipedia

Cobalt(III) acetylacetonate

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Cobalt, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-: ACTIVE

Dates

Last modified: 08-15-2023

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